2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a unique structure that includes a naphthalenone core and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic reactions. One common method includes the use of arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as solvent-free conditions and the use of metal Lewis acid catalysts have been explored to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one
- 3,4-Dihydro-2(1H)-pyridones
- 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides
Uniqueness
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific structural features and the presence of both naphthalenone and phenylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H16O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-benzyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,15H,10-12H2 |
InChI Key |
LWBKNBIUKKTGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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